1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one

Catalog No.
S530583
CAS No.
M.F
C26H38N6O
M. Wt
450.63
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihyd...

Product Name

1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one

IUPAC Name

1-{7-[2-amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one

Molecular Formula

C26H38N6O

Molecular Weight

450.63

InChI

InChI=1S/C26H38N6O/c1-30-12-14-31(15-13-30)24-17-23(28-26(27)29-24)21-8-7-20-10-11-32(18-22(20)16-21)25(33)9-6-19-4-2-3-5-19/h7-8,16-17,19,26,29H,2-6,9-15,18,27H2,1H3

InChI Key

JZAGLPUCLXBELH-UHFFFAOYSA-N

SMILES

O=C(N1CC2=C(C=CC(C3=NC(N)NC(N4CCN(C)CC4)=C3)=C2)CC1)CCC5CCCC5

Solubility

Soluble in DMSO

Synonyms

INCB-38579; INCB 38579; INCB38579.

Description

The exact mass of the compound 1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one is 450.3107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Exact Mass

450.3107

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Shin N, Covington M, Bian D, Zhuo J, Bowman K, Li Y, Soloviev M, Qian DQ, Feldman P, Leffet L, He X, He Wang K, Krug K, Bell D, Czerniak P, Hu Z, Zhao H, Zhang J, Yeleswaram S, Yao W, Newton R, Scherle P. INCB38579, a novel and potent histamine H₄ receptor small molecule antagonist with anti-inflammatory pain and anti-pruritic functions. Eur J Pharmacol. 2012 Jan 30;675(1-3):47-56. doi: 10.1016/j.ejphar.2011.11.027. PubMed PMID: 22155710.

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